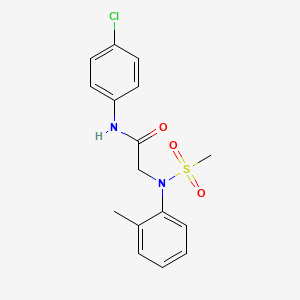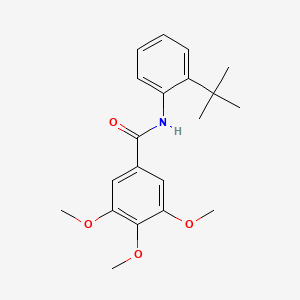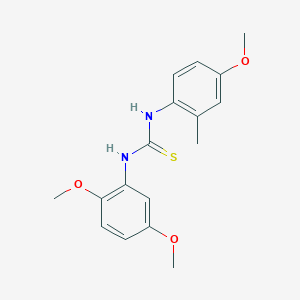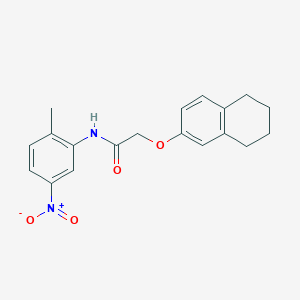![molecular formula C16H15N3S B5744189 4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B5744189.png)
4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with a pyridine derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as a halide or alkyl group.
Aplicaciones Científicas De Investigación
4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism by which 4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to changes in cellular function. The specific pathways involved depend on the context in which the compound is used, such as inhibiting a particular enzyme in a disease pathway.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 4-fluoro-N-(2-methylpentan-2-yl)aniline
Uniqueness
What sets 4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propiedades
IUPAC Name |
4-(4-methylphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-11-3-5-13(6-4-11)14-10-20-16(18-14)19-15-9-12(2)7-8-17-15/h3-10H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQIOLVGZUFYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(2-CHLOROPHENOXY)ETHYL]-2-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5744114.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B5744116.png)
![Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate](/img/structure/B5744122.png)
![5-(1,3-BENZODIOXOL-5-YL)-N~2~-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5744130.png)
![{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE](/img/structure/B5744134.png)




![3-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5744168.png)

![2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOLE](/img/structure/B5744194.png)

![4,6-dimethyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5744216.png)
